molecular formula C18H20ClNO5 B5123278 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5123278
M. Wt: 365.8 g/mol
InChI Key: ISAWOURICVDMKF-UHFFFAOYSA-N
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Description

“N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and 4-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a base to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets and its efficacy in treating certain conditions.

Industry

In the industrial sector, “this compound” may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-hydroxyphenoxy)propanamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenoxy)propanamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)propanamide

Uniqueness

“N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWOURICVDMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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